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Introduction

Trehalulose, a rare disaccharide isomer of sucrose, is gaining significant interest in the food

and pharmaceutical industries due to its low glycemic index and acariogenic properties.[1]

Composed of an α-D-glucopyranosyl unit linked to a D-fructofuranosyl or D-fructopyranosyl

unit, its unique α-(1→1) glycosidic bond distinguishes it from its more common isomer, sucrose

(α-(1→2)). This distinct linkage is a critical determinant of its physiological properties. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique

for the unambiguous structural elucidation and confirmation of trehalulose, providing detailed

insights into its covalent structure and stereochemistry.[2][3]

Principle of NMR-based Structure Confirmation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For trehalulose, ¹H and

¹³C are the key nuclei of interest.

¹H NMR (Proton NMR): This technique provides information about the chemical environment

of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by

the electron density around it, while the coupling constant (J) reveals information about

adjacent protons, helping to establish connectivity within the sugar rings. The anomeric

protons (H-1' of glucose and H-1 of fructose) are particularly diagnostic, with their chemical

shifts and coupling constants indicating the anomeric configuration (α or β).[1]
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¹³C NMR (Carbon NMR): This method provides a spectrum with distinct signals for each

carbon atom, offering a direct count of the non-equivalent carbons. The chemical shifts of the

anomeric carbons are highly indicative of the glycosidic linkage and the ring form (pyranose

vs. furanose).[1][4]

2D NMR Spectroscopy: To overcome signal overlap and definitively establish connectivity,

two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within

the same spin system, allowing for the tracing of the proton network within each

monosaccharide unit.[1]

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly

bonded proton and carbon atoms, enabling the assignment of carbon signals based on

their attached protons.[1]

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying

the glycosidic linkage. It shows correlations between protons and carbons that are two or

three bonds away. For trehalulose, a crucial HMBC correlation is observed between the

anomeric proton of glucose (H-1') and the anomeric carbon of fructose (C-1), and vice-

versa, directly confirming the 1,1-linkage.[1]

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a

spin system, even if they are not directly coupled, which is useful for assigning all protons

belonging to a specific sugar residue.[1]

In solution, trehalulose exists as an equilibrium mixture of tautomers, primarily the 1-O-α-D-

glucopyranosyl-β-D-fructopyranose and the 1-O-α-D-glucopyranosyl-β-D-fructofuranose forms.

[1][5] NMR spectroscopy allows for the characterization and quantification of these different

forms.

Data Presentation
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the major

(fructopyranose) and minor (fructofuranose) tautomers of trehalulose in D₂O.
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Ring Position

¹H Chemical

Shift (δ) ppm

(J in Hz)

¹³C

Chemical

Shift (δ) ppm

¹H Chemical

Shift (δ) ppm

(J in Hz)

¹³C

Chemical

Shift (δ) ppm

Major

Tautomer

(Fructopyran

ose)

Minor

Tautomer

(Fructofurano

se)

Glcp 1' 4.98 (d, 3.7) 99.32 5.01 (d, 3.7) 99.32

2'
3.58 (dd, 9.9,

3.7)
72.28 3.59 72.23

3'
3.79 (dd, 9.5,

9.2)
73.81 3.76 73.81

4'
3.44 (dd, 9.8,

9.5)
70.21 3.42 70.15

5'
3.73 (td, 9.8,

2.5)
73.45 3.82 73.50

6'a
3.88 (dd,

12.2, 2.5)
61.22 3.78 61.22

6'b
3.80–3.76

(m)
3.72

Frup 1a 3.48 (d, 10.3) 63.85 - 63.95

1b
3.94 (br d,

10.3)
-

2 - 104.72 - 107.40

3
3.85 (dd,

10.0, 0.9)
68.21 4.15 77.50

4
3.92 (dd,

10.0, 2.0)
66.85 4.05 82.50
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5
4.02 (dd, 2.0,

1.6)
81.50 3.85 75.80

6a
4.08 (ABdd,

12.8, 1.0)
64.95 3.68 63.95

6b
3.72 (ABdd,

12.8, 0.9)
3.65

Data compiled from Fletcher et al., 2020.[1]

Experimental Protocols
1. Sample Preparation

Sample Purity: Ensure the trehalulose sample is of high purity. Purification can be achieved

by techniques such as preparative HPLC.[5]

Solvent: Dissolve 5-10 mg of the purified trehalulose in 0.5-0.6 mL of deuterium oxide (D₂O,

99.9%). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.[6]

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 1,4-dioxane can be added.[1]

Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any

particulate matter.[6][7]

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended

for better signal dispersion, which is particularly important for carbohydrates due to signal

crowding in the 3.2-4.5 ppm region of the ¹H spectrum.[2][8]

¹H NMR:

Acquire a standard 1D ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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Solvent suppression techniques (e.g., presaturation) should be used to suppress the

residual HOD signal.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer acquisition time will be required.

2D NMR:

COSY: Acquire a standard gradient-enhanced COSY spectrum to establish ¹H-¹H

correlations.

HSQC: Acquire a standard gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-

bond correlations.

HMBC: Acquire a standard gradient-enhanced HMBC spectrum. Optimize the long-range

coupling delay (typically 60-100 ms) to observe two- and three-bond correlations. This is

critical for identifying the glycosidic linkage.

TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms to identify all protons

within each sugar ring system.[9]

3. Data Processing and Interpretation

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for

Fourier transformation, phase correction, baseline correction, and peak picking.

Referencing: Reference the spectra to the internal standard.

Assignment:

Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5

ppm).
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Use the COSY spectrum to trace the connectivity from the anomeric protons to the other

protons within each sugar ring.

Use the HSQC spectrum to assign the carbon signals based on the assigned proton

signals.

Crucially, analyze the HMBC spectrum for cross-peaks between H-1' of the glucose unit

and C-1 of the fructose unit (and/or H-1 of fructose and C-1' of glucose) to confirm the α-

(1→1) linkage.

Compare the assigned chemical shifts and coupling constants with literature values for

trehalulose to confirm the structure and stereochemistry.[1]
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Caption: Experimental workflow for NMR-based structural confirmation of trehalulose.

Caption: Key 2D NMR correlations for confirming the α-(1→1) linkage in trehalulose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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